![molecular formula C9H7N3O2S B2658650 6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid CAS No. 1706452-57-4](/img/structure/B2658650.png)
6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid
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Overview
Description
The compound “6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives has been achieved through various synthetic pathways . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yielded 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)-hydrazinyl)-7-substituted-7H-pyrano .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Application : 2-aminothiazole derivatives have shown potent inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . These compounds hold promise as potential anticancer drugs.
- Application : 2-aminothiazole derivatives exhibit antiviral and antimicrobial activities . They may serve as leads for developing new antiviral or antibacterial agents.
- Application : Thiazoles, including 2-aminothiazole derivatives, play a role in pain therapy drug development . Their anti-inflammatory potential is also of interest.
- Application : It forms coordination complexes with metals, which can have applications in catalysis, materials science, and bioinorganic chemistry .
- Application : Beyond cancer, 2-aminothiazole derivatives have been investigated for anticonvulsant, antidiabetic, antihypertensive, and antileishmanial activities .
- Example : A pyrrolidine derivative demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
Anticancer Research
Antiviral and Antimicrobial Properties
Pain Therapy and Anti-Inflammatory Research
Metal Complexes and Coordination Chemistry
Biological Activity Beyond Cancer
Estrogen Receptor Ligands and Neuropeptides
Mechanism of Action
While the specific mechanism of action for “6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid” is not mentioned in the search results, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Safety and Hazards
Future Directions
Thiazole derivatives have a wide range of medicinal and biological properties, and a lot of work has been done on the thiazole ring to find new compounds related to this scaffold . Future research could focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
properties
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-9-12-7(4-15-9)5-2-1-3-6(11-5)8(13)14/h1-4H,(H2,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTDIXSJDCKSTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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